molecular formula C24H22N4OS B11962875 (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11962875
M. Wt: 414.5 g/mol
InChI Key: XSUUUWBZRQQJCS-UHFFFAOYSA-N
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Description

(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazones with diketones under acidic conditions

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione: Lacks the hydrazone group, making it less versatile in terms of functionalization.

    (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of both the thioether and hydrazone groups in (4Z)-3-{[(4-methylphenyl)thio]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methylphenyl)hydrazone] makes it unique compared to similar compounds

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N4OS/c1-17-8-12-19(13-9-17)25-26-23-22(16-30-21-14-10-18(2)11-15-21)27-28(24(23)29)20-6-4-3-5-7-20/h3-15,27H,16H2,1-2H3

InChI Key

XSUUUWBZRQQJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)C

Origin of Product

United States

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